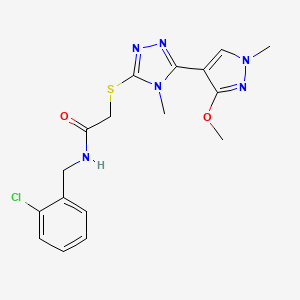
N-(2-chlorobenzyl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chlorobenzyl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H19ClN6O2S and its molecular weight is 406.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Research has focused on the synthesis and characterization of pyrazole-acetamide derivatives, with two coordination complexes constructed from these derivatives showing significant antioxidant activity. These complexes were characterized using various spectroscopic studies and their solid-state structures established by single-crystal X-ray crystallography. The complexes revealed supramolecular architectures via hydrogen bonding interactions, and their antioxidant activities were determined in vitro (Chkirate et al., 2019).
Synthesis of Derivatives and Anti-inflammatory Activity
Synthesis of derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide has been achieved. These compounds were confirmed by spectroscopic methods and assayed for anti-inflammatory activity, with some showing significant activity (Sunder & Maleraju, 2013).
Insecticidal Assessment
Novel heterocycles incorporating a thiadiazole moiety were synthesized and evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis. The compounds were characterized using various spectroscopic techniques and tested for their effectiveness as insecticides (Fadda et al., 2017).
Anti-Microbial Activities
Thiazole derivatives incorporating a pyrazole moiety were synthesized and screened for anti-bacterial and anti-fungal activities. These compounds exhibited significant anti-bacterial and anti-fungal activities, with some showing higher activity than others (Saravanan et al., 2010).
Hydrogen-Bonding Patterns
Studies on substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides revealed unique hydrogen-bonding patterns, linking molecules into chains and sheets. This research provides insights into the molecular interactions and structural analysis of these compounds (López et al., 2010).
Herbicide Application
Chloroacetamide derivatives, including related compounds, have been used as herbicides in agriculture, demonstrating effectiveness in controlling annual grasses and broad-leaved weeds in various crops. These compounds have been studied for their selective herbicidal properties (Weisshaar & Böger, 1989).
Synthesis and Biological Activity of Heterocycles
Several heterocycles have been synthesized from thioureido-acetamides, demonstrating their versatility in creating diverse compounds with potential biological activities. These compounds have been characterized using various analytical methods and tested for different biological activities (Schmeyers & Kaupp, 2002).
Discovery of Clinical Candidates
A specific derivative was identified as a potent inhibitor for human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), showing significant promise as a clinical candidate for diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN6O2S/c1-23-9-12(16(22-23)26-3)15-20-21-17(24(15)2)27-10-14(25)19-8-11-6-4-5-7-13(11)18/h4-7,9H,8,10H2,1-3H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEIJSJZOGNMRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

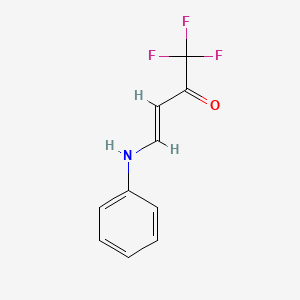
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-benzoxazol-2-amine](/img/structure/B2970229.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2970231.png)
![N-(4-bromo-3-methylphenyl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2970232.png)
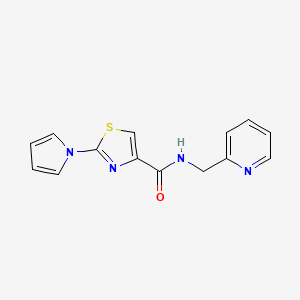
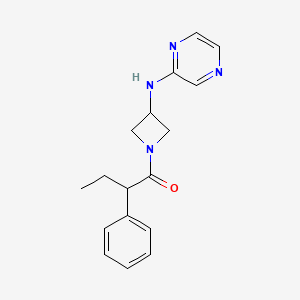
![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2970236.png)
![8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2970237.png)
![1-(2-(5-Chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2970239.png)
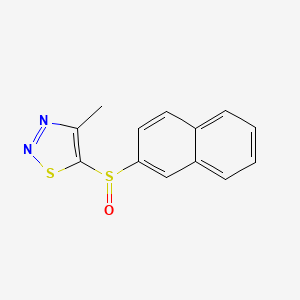
![N-(3-nitrophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2970242.png)

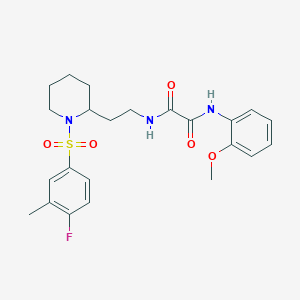
![1-[2-(Furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-4-phenylpiperazine](/img/structure/B2970249.png)